Product packaging for Crotamiton (Standard)(Cat. No.:CAS No. 124236-29-9)

Crotamiton (Standard)

Cat. No.: B1146898
CAS No.: 124236-29-9
M. Wt: 203.28 g/mol
InChI Key: DNTGGZPQPQTDQF-XBXARRHUSA-N
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Description

Historical Context of Crotamiton (B1669626) Research and Repurposing Potential

Research into crotamiton dates back to at least 1946 when its efficacy against the rabbit ear mite Psoroptes cuniculi was described in vitro. researchgate.netresearchgate.net The first clinical study evaluating its efficacy against Sarcoptes scabiei, the mite responsible for scabies in humans, was also published in 1946. researchgate.netresearchgate.net Initially commercialized by the Geigy company, crotamiton has been used in scabicidal compounds since this period. researchgate.net

Historically, crotamiton has been primarily utilized for treating scabies and alleviating pruritus (itching). wikipedia.orgontosight.aifda.gov However, the exact mechanisms underlying both its scabicidal and antipruritic actions were not initially well-understood. fda.govsimsrc.edu.inpatsnap.com Early research focused on demonstrating its effectiveness in eradicating mites and providing itch relief through clinical observations and in vitro studies. researchgate.netresearchgate.net

More recent academic research has begun to explore the repurposing potential of crotamiton beyond its traditional dermatological applications. This includes examining its potential anti-inflammatory properties, with exploratory studies in inflammatory dermatoses. researchandmarkets.com Furthermore, studies have investigated crotamiton and its derivatives for novel activities, such as anti-aging effects, using model organisms like Caenorhabditis elegans. biorxiv.orgelifesciences.orgnih.govelifesciences.orgresearchgate.net This highlights a shift in academic interest towards uncovering new therapeutic applications for this established compound. biorxiv.orgnih.govelifesciences.org

Scope and Significance of Crotamiton in Chemical Biology and Pharmacology Research

Crotamiton holds significance in chemical biology and pharmacology research due to its diverse biological activities and potential interactions with molecular targets. While its precise mechanisms of action have been elusive, recent studies have shed light on potential targets, particularly transient receptor potential (TRP) channels. nips.ac.jpguidetopharmacology.org

Pharmacological research indicates that crotamiton may exert its antipruritic effect by inhibiting TRPV4, a sensory ion channel found in the skin and primary sensory neurons. caymanchem.comnips.ac.jpguidetopharmacology.org Studies using HEK293 cells and mouse dorsal root ganglia (DRG) neurons have shown that crotamiton can inhibit calcium influx induced by agonists of TRPV4. caymanchem.com Additionally, research suggests that crotamiton can suppress itch pathways activated by histamine (B1213489) and chloroquine, potentially by blocking G-protein-coupled receptors (GPCRs) or the signaling cascades linking GPCRs to TRP channels, although it does not appear to directly inhibit TRPV1 or TRPA1 channels. nih.govresearchgate.net

Beyond its effects on ion channels, crotamiton has also been noted to possess antibacterial properties, which could be beneficial in preventing secondary bacterial infections associated with skin conditions like scabies. researchgate.netpatsnap.com The investigation into crotamiton's interaction with targets like TRPV4 and its potential anti-inflammatory and antibacterial effects underscores its relevance in chemical biology and pharmacology as a compound with multiple facets of activity. caymanchem.comresearchgate.netpatsnap.comresearchandmarkets.comguidetopharmacology.org

The repurposing potential of crotamiton is also a significant area of current research. Studies exploring its anti-aging effects in C. elegans have identified derivatives, such as JM03, that show enhanced activity in extending lifespan and improving stress resistance by inhibiting targets like OSM-9, a homolog of human TRPV4. biorxiv.orgelifesciences.orgnih.govelifesciences.orgresearchgate.net This research exemplifies the use of crotamiton as a starting point for developing new chemical entities with potentially novel therapeutic applications. biorxiv.orgnih.govelifesciences.org

Overview of Current Academic Understanding and Knowledge Gaps

Current academic understanding of crotamiton acknowledges its established utility as a scabicidal and antipruritic agent, although the precise molecular mechanisms for both actions are still being actively investigated. While inhibition of TRPV4 is a leading hypothesis for its antipruritic effect, the full spectrum of its interactions with ion channels and other signaling pathways is not yet completely elucidated. nips.ac.jpguidetopharmacology.orgresearchgate.net

Despite its long history of use, there are recognized knowledge gaps concerning crotamiton. The exact mechanism by which crotamiton kills the Sarcoptes scabiei mite is not fully understood; it is believed to disrupt metabolic processes, but the specific molecular targets within the mite remain unclear. patsnap.com Furthermore, while some studies suggest antibacterial properties, the extent and mechanisms of this activity require further investigation. researchgate.netpatsnap.com

The efficacy of crotamiton in treating scabies has been a subject of varying outcomes in clinical trials, with some comparative studies suggesting it may be less effective than other treatments like permethrin (B1679614). researchgate.netresearchgate.netnih.gov The possibility of resistance development in scabies mites to crotamiton has been raised, although systematic studies on resistance patterns are limited. researchgate.net This highlights a gap in understanding the current susceptibility of mite populations to crotamiton.

Research into repurposing crotamiton for conditions beyond pruritus and scabies, such as inflammatory dermatoses and age-related processes, is still in exploratory phases. researchandmarkets.combiorxiv.orgnih.govelifesciences.orgresearchgate.net While promising results have been observed in model organisms and in vitro studies, the translational potential and underlying mechanisms in human health require extensive further research. biorxiv.orgnih.govelifesciences.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B1146898 Crotamiton (Standard) CAS No. 124236-29-9

Properties

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGGZPQPQTDQF-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256463
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85148369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

124236-29-9, 483-63-6
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Mechanistic Investigations of Crotamiton S Biological Activities at the Molecular and Cellular Levels

Elucidation of Primary Molecular Targets

Research suggests that crotamiton (B1669626) exerts its effects, at least in part, by modulating the activity of specific ion channels.

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Inhibition and Modulation

Transient Receptor Potential Vanilloid 4 (TRPV4) channel has been identified as a significant molecular target of crotamiton nih.govjst.go.jpnips.ac.jp. Studies using whole-cell patch-clamp recordings have demonstrated that crotamiton strongly inhibits TRPV4 channels nih.govjst.go.jpnips.ac.jpresearchgate.netguidetopharmacology.org. This inhibition is observed in cells expressing TRPV4, including HEK293 cells and primary cultured dorsal root ganglion (DRG) neurons caymanchem.comnih.gov. The inhibitory effect of crotamiton on TRPV4 channel activity has also been linked to its ability to reduce itch-related behaviors induced by TRPV4-selective agonists in mice nih.govjst.go.jpnips.ac.jpresearchgate.netcaymanchem.com.

Regulation of OSM-9 and OCR-2 Channels in Caenorhabditis elegans Homologues

In the nematode Caenorhabditis elegans, which serves as a model organism for studying various biological processes including aging and stress resistance, TRPV channels homologous to mammalian TRPV4 exist nih.govelifesciences.org. Specifically, OSM-9 and OCR-2 channels in C. elegans share similarity with human TRPV4, with reported amino acid identities of 26% and 24%, respectively nih.govelifesciences.org. Research investigating the anti-aging activity of crotamiton and its derivatives in C. elegans has indicated that a crotamiton derivative, JM03, extends lifespan and improves stress resistance by inhibiting OSM-9 nih.govnih.govbiorxiv.orgelifesciences.org. While crotamiton itself was found to increase lifespan in C. elegans, the derivative JM03 showed better activity and was specifically found to act through OSM-9, but not OCR-2 nih.govelifesciences.orgnih.govbiorxiv.org. Loss of either OSM-9 or OCR-2 in C. elegans has been shown to result in lifespan extension nih.govelifesciences.org. OSM-9 and OCR-2 can form heterotetrameric channels involved in transducing sensory signals elifesciences.org.

Biophysical and Electrophysiological Characterization of Ion Channel Interactions

Electrophysiological techniques, particularly patch-clamp recordings, have been crucial in characterizing the interaction between crotamiton and its target ion channels.

Analysis of Crotamiton Washout Effects and Pore Dilation Phenomena

A notable observation in patch-clamp experiments is the occurrence of large TRPV4 currents following the washout of crotamiton nih.govjst.go.jpnips.ac.jpresearchgate.netguidetopharmacology.org. This phenomenon has been biophysically investigated to understand the underlying mechanisms nih.govjst.go.jpresearchgate.net. Analysis of single-channel open probabilities and current amplitudes of TRPV4 during the washout phase revealed increases in both parameters, contributing to the large washout currents nih.govjst.go.jpresearchgate.net. The change in current amplitudes specifically suggested the possibility of pore dilation of the TRPV4 channel upon removal of crotamiton nih.govjst.go.jpnips.ac.jpresearchgate.net. This indicates a bimodal effect of crotamiton on TRPV4, involving initial inhibition followed by a state of increased conductance upon washout nih.govnips.ac.jp.

Cation Replacement Experiments and Reversal Potential Shifts

To further investigate the suspected pore dilation of TRPV4 upon crotamiton washout, cation replacement experiments and measurements of changes in reversal potentials have been performed nih.govjst.go.jpresearchgate.net. Greater cation influxes and shifts in reversal potentials were observed following crotamiton washout nih.govjst.go.jpresearchgate.net. These findings provide evidence supporting the hypothesis that the TRPV4 pore dilates in its uninhibited state after the removal of crotamiton nih.govjst.go.jpnips.ac.jpresearchgate.net. Cation replacement experiments, by altering the ionic composition of the extracellular or intracellular solutions, can reveal changes in the permeability characteristics of the ion channel pore. Shifts in the reversal potential, the membrane potential at which there is no net flow of ions through the channel, can also indicate altered ion selectivity or pore size nih.gov.

Crotamiton is a chemical compound known for its biological activities, primarily as an anti-pruritic (anti-itch) and acaricidal agent. Investigations into its mechanisms of action reveal interactions at the molecular and cellular levels, extending beyond its known modulation of TRPV4 channels.

Detailed Anti-pruritic Mechanisms Beyond TRPV4 Modulation

While Crotamiton has been shown to inhibit TRPV4 activation, its anti-pruritic effects involve broader interactions within peripheral neural itch pathways. Studies have investigated its impact on both histamine-dependent and histamine-independent itch signaling. nih.govbiomolther.org

Interference with Peripheral Neural Itch Pathways

Crotamiton demonstrates the ability to suppress calcium influx in primary cultured dorsal root ganglion (DRG) neurons induced by various pruritogens, including histamine (B1213489) and chloroquine. nih.govresearchgate.net This suggests an interference with the signaling cascades initiated by these itch mediators in sensory neurons. The compound's inhibitory effect on histamine-induced calcium influx in cells expressing histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1) indicates an interaction within this specific pathway. nih.govresearchgate.netnih.gov Similarly, Crotamiton blocks chloroquine-induced calcium influx in cells expressing Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1), highlighting its effect on histamine-independent itch pathways. nih.govbiomolther.orgresearchgate.netnih.gov

Evaluation of Interactions with Histamine- and Chloroquine-Induced Itch Pathways (e.g., H1R/TRPV1, MRGPRA3/TRPA1)

Research using HEK293T cells engineered to express specific itch pathway components, as well as primary mouse DRG neurons, has provided detailed insights into Crotamiton's interactions. Crotamiton strongly inhibits histamine-induced calcium influx in cells expressing both H1R and TRPV1, a model for histamine-induced itching. nih.govresearchgate.netnih.gov This inhibition is concentration-dependent. nih.govresearchgate.net However, studies indicate that Crotamiton does not directly inhibit TRPV1 itself, suggesting its action lies upstream within the H1R/TRPV1 pathway. nih.govresearchgate.net

For histamine-independent itch, Crotamiton effectively blocks chloroquine-induced calcium influx in HEK293T cells expressing MRGPRA3 and TRPA1. nih.govbiomolther.orgresearchgate.netnih.gov This effect is also observed in mouse DRG neurons. nih.govresearchgate.net Similar to its interaction with the histamine pathway, Crotamiton does not appear to directly inhibit TRPA1. nih.govresearchgate.net These findings suggest that Crotamiton may exert its anti-pruritic effects by targeting either the G protein-coupled receptors (H1R and MRGPRA3) or the intracellular signaling cascades that link these receptors to the TRP ion channels. nih.govresearchgate.net

Experimental data illustrating Crotamiton's effect on calcium influx in itch pathways:

Itch InducerCell Type / ModelReceptors/Channels InvolvedCrotamiton Effect on Calcium InfluxIC50 (if available)Source
HistamineHEK293T (H1R/TRPV1)H1R, TRPV1Strongly inhibited101.2 µM nih.govresearchgate.net
HistamineMouse DRG neuronsH1R, TRPV1SuppressedNot specified nih.govresearchgate.net
ChloroquineHEK293T (MRGPRA3/TRPA1)MRGPRA3, TRPA1Blocked326.2 µM nih.govresearchgate.netresearchgate.net
ChloroquineMouse DRG neuronsMRGPRA3, TRPA1SuppressedNot specified nih.govresearchgate.net
Capsaicin (B1668287)HEK293T (TRPV1 only)TRPV1Barely decreasedNot applicable nih.govresearchgate.net
AITCHEK293T (TRPA1 only)TRPA1Not affectedNot applicable researchgate.net

Acaricidal Mechanisms at the Cellular and Biochemical Level

Crotamiton is also recognized for its ability to kill mites, particularly Sarcoptes scabiei, the causative agent of scabies. While the precise molecular targets within the mite are not fully elucidated, research points towards disruption of key biological processes.

Disruption of Mite Metabolic Processes

Specific details regarding Crotamiton's direct disruption of mite metabolic processes at a biochemical level are not extensively detailed in the provided search results. However, the general understanding of acaricides suggests interference with vital biochemical pathways necessary for mite survival. Further dedicated research is needed to pinpoint the exact metabolic targets of Crotamiton within the mite.

Exoskeletal Penetration and Related Cellular Damage in Mites

While the search results mention that some acaricides, like benzyl (B1604629) benzoate (B1203000), are believed to penetrate the mite exoskeleton and interfere with the nervous system, this specific mechanism is not explicitly described for Crotamiton. nih.govresearchgate.net However, for any topical acaricide to be effective, it must come into contact with and penetrate the mite's outer layers to reach its physiological systems. Cellular damage in mites is a likely outcome of Crotamiton's toxic effects, following penetration and interaction with intracellular components or vital systems, but the specific types of damage are not detailed in the provided text.

Comparative Mechanistic Studies with Other Acaricides in Model Organisms

Crotamiton's acaricidal activity has been compared to other agents like benzyl benzoate, permethrin (B1679614), and ivermectin in in vitro studies using Sarcoptes scabiei mites. In some in vitro assays, benzyl benzoate has shown faster acaricidal action compared to crotamiton, ivermectin, and permethrin. researchgate.net Crotamiton has shown good acaricidal properties in vitro, although clinical efficacy can be variable. praxis-schuster.ch

Other acaricides have distinct mechanisms. Permethrin, a synthetic pyrethroid, acts as an open channel blocker, disrupting voltage-dependent sodium channels in mite neurons, leading to dysregulation. nih.gov Ivermectin targets glutamate-gated and GABA-gated chloride channels in mites, causing a continuous influx of chloride ions, resulting in paralysis and death. researchgate.netnih.gov Benzyl benzoate is thought to penetrate the exoskeleton and affect the nervous system, though its exact mechanism is not fully understood. nih.govresearchgate.net

Resistance to various acaricides, including permethrin, ivermectin, lindane, and crotamiton, has been reported, suggesting variations in susceptibility and potential differences in how mites develop tolerance or resistance to these compounds. nih.govresearchgate.netpraxis-schuster.chplos.org Mechanisms of resistance for other acaricides can involve mutations in target channels (like sodium channels for permethrin) or increased activity of detoxifying enzymes. nih.govpraxis-schuster.chresearchgate.net Specific resistance mechanisms for Crotamiton in mites are not detailed in the provided results.

Exploration of Ancillary Biological Activities

Beyond its established role in treating scabies and alleviating itching, crotamiton has demonstrated additional biological activities in laboratory settings. These include potential anti-inflammatory and antibacterial effects, which have been investigated through in vitro studies to understand their underlying mechanisms. patsnap.compatsnap.com

In Vitro Studies of Anti-inflammatory Effects

In vitro research has provided insights into the potential anti-inflammatory properties of crotamiton. Studies have explored its interactions with cellular pathways involved in inflammatory responses. For instance, crotamiton has been shown to suppress histamine- and chloroquine-induced calcium influx in sensory neurons, including primary cultured dorsal root ganglion (DRG) neurons. nih.gov This effect was observed in HEK293T cells expressing histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1), as well as in cells expressing Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1), which are models for histamine-independent itching. nih.gov The inhibition of histamine-induced calcium influx via the H1R/TRPV1 pathway by crotamiton was found to be concentration-dependent in HEK293T cells. nih.gov However, the studies indicated that crotamiton's effect does not directly involve TRPV1. nih.gov These findings suggest that crotamiton may interfere with signaling pathways associated with pruritus and inflammation at a peripheral level by acting on nerve endings in the skin. patsnap.comnih.gov

Pre Clinical Efficacy and Modulatory Studies in Model Organisms and Cell Systems

Caenorhabditis elegans as a Research Model for Systemic Effects

Caenorhabditis elegans is a widely utilized model organism in aging research due to its short lifespan, ease of cultivation, and conserved aging-associated signaling pathways homologous to those in mammals. nih.govnih.gov Studies using C. elegans allow for large-scale screening and investigation of compounds' effects on longevity and healthspan. nih.gov

Investigation of Lifespan Extension Modalities

Initial screening of marketed drugs in C. elegans identified Crotamiton (B1669626) as exhibiting anti-aging activity, demonstrating an ability to increase the nematode's lifespan. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.org Further structural optimization of Crotamiton led to the development of derivative JM03, which showed enhanced lifespan extension activity compared to the parent compound. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgbiorxiv.org This lifespan extension effect was found to be dependent on the osmotic avoidance abnormal-9 (OSM-9) channel in C. elegans. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgbiorxiv.orgelifesciences.org

Below is a representation of lifespan data from a study investigating Crotamiton and its derivative JM03 in C. elegans:

Treatment GroupMean Lifespan (days)
ControlData not explicitly provided in snippets, but implied as baseline for comparison.
CrotamitonShowed anti-aging activity and increased lifespan. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.org
JM03Showed better lifespan extension than Crotamiton. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgbiorxiv.org

Note: Specific numerical lifespan data for Crotamiton and control groups were not consistently available across the provided snippets, but the qualitative finding of lifespan extension is reported.

Analysis of Enhanced Oxidative Stress Resistance

Studies have indicated that Crotamiton, and particularly its derivative JM03, improve the ability of C. elegans to resist oxidative stress. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.org This enhanced resistance is mediated through the OSM-9 channel. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.org JM03 treatment significantly increased the lifespan of C. elegans under paraquat-induced oxidative stress conditions compared to control or Crotamiton-treated groups. elifesciences.org

Characterization of Improved Hypertonic Stress Resistance

In addition to oxidative stress, Crotamiton derivative JM03 has been shown to improve the resistance of C. elegans to hypertonic stress. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgproquest.com Similar to oxidative stress resistance, this effect is also mediated via the OSM-9 channel. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.org The inhibition of OSM-9 by JM03 is suggested to help maintain salt/water balance, contributing to improved resistance under hyperosmotic conditions. elifesciences.org

Role of SKN-1 Signaling Activation in Longevity Pathways

Research suggests that SKN-1 signaling is activated following treatment with the Crotamiton derivative JM03. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgelifesciences.org This activation is believed to contribute to proteostasis, stress resistance, and lifespan extension in C. elegans. nih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgelifesciences.org JM03 treatment significantly increased the transcriptional expression of skn-1 itself and its regulated genes, such as gst-4, gst-6, gst-7, gcs-1, ctl-2, prdx-3, and mtl-1. nih.govbiorxiv.org Furthermore, JM03 failed to extend the lifespan of skn-1 mutants under oxidative stress conditions, indicating the essential role of SKN-1 in the observed positive effects. nih.govbiorxiv.org

Modulation of Proteostasis and Q35 Aggregation Reduction

Inhibition of OSM-9 by the Crotamiton derivative JM03 has been shown to reduce the aggregation of Q35 protein in C. elegans. nih.govresearchgate.netelifesciences.orgnih.govelifesciences.org This reduction is achieved through the upregulation of genes associated with proteostasis. nih.govresearchgate.netelifesciences.orgnih.govelifesciences.org JM03 treatment upregulated genes involved in the proteostasis network, including those related to protein degradation, synthesis, and folding. elifesciences.orgbiorxiv.org These findings support the notion that JM03 enhances proteostasis capacity through OSM-9, which may contribute to improved stress resistance. biorxiv.org

Below is a representation of the effect of JM03 on Q35 aggregation:

Treatment GroupQ35 Aggregation Level
ControlBaseline aggregation level.
JM03Reduced aggregation of Q35. nih.govresearchgate.netelifesciences.orgnih.govelifesciences.org

Note: Specific numerical data on Q35 aggregation levels were not consistently available across the provided snippets, but the qualitative finding of reduced aggregation is reported.

Murine Models for Mechanistic Pain and Itch Research

Murine models are widely used to investigate the complex mechanisms underlying pain and itch sensations. Pre-clinical studies utilizing these models have explored the effects of crotamiton on itch-related behaviors and the neurophysiological responses of sensory neurons.

Inhibition of Itch-Related Behaviors Induced by TRPV4 Agonists

Research in mice has demonstrated that crotamiton can inhibit itch-related behaviors induced by agonists of the transient receptor potential vanilloid 4 (TRPV4) channel. TRPV4 is an ion channel expressed in the peripheral nervous system and skin, known to be involved in sensing warmth and implicated in itch signaling nih.govresearchgate.netnips.ac.jp. Studies have shown that crotamiton inhibits the activation of TRPV4 induced by specific agonists like GSK1016790A nih.govnips.ac.jpnih.govresearchgate.netbiomolther.orgbiomolther.org. Subcutaneous injection of GSK1016790A, a selective TRPV4 agonist, is known to induce scratching behavior in mice researchgate.net. Crotamiton treatment has been shown to inhibit these itch-related behaviors triggered by TRPV4 activation nih.govresearchgate.netnips.ac.jpresearchgate.net.

Neurophysiological Studies in Sensory Neurons

Neurophysiological studies, particularly using primary cultures of mouse dorsal root ganglion (DRG) neurons, have investigated the effects of crotamiton on sensory neuron activity. Crotamiton has been shown to inhibit calcium influx induced by various pruritogens, including histamine (B1213489) and chloroquine, in mouse DRG neurons nih.govbiomolther.orgbiomolther.orgkoreamed.orgnih.govresearchgate.net. This suggests that crotamiton interferes with signaling pathways activated by these itch mediators in sensory neurons nih.govbiomolther.orgbiomolther.org. While crotamiton inhibited responses to histamine and chloroquine, studies have indicated that it did not alter calcium influx induced by capsaicin (B1668287) (a TRPV1 agonist) or AITC (allyl isothiocyanate, a TRPA1 agonist) in DRG neurons, suggesting a degree of specificity in its inhibitory effects biomolther.orgbiomolther.org. Furthermore, research indicates that crotamiton can suppress responses of DRG neurons to GSK1016790A, a TRPV4-selective agonist mdpi.comresearchgate.net.

Data from neurophysiological studies in sensory neurons:

Stimulus (Pruritogen/Agonist)Effect of Crotamiton on Calcium Influx in Mouse DRG NeuronsReference(s)
HistamineInhibited nih.govbiomolther.orgbiomolther.orgnih.govresearchgate.net
ChloroquineInhibited nih.govbiomolther.orgbiomolther.orgnih.govresearchgate.net
GSK1016790A (TRPV4 agonist)Inhibited mdpi.comresearchgate.net
Capsaicin (TRPV1 agonist)Not altered biomolther.orgbiomolther.org
AITC (TRPA1 agonist)Not affected biomolther.org

In Vitro Efficacy Studies against Mite Species (Non-Scabies Specific)

Beyond its known activity against Sarcoptes scabiei, in vitro studies have explored the efficacy of crotamiton against other mite species.

Activity against Psoroptes cuniculi in Controlled In Vitro Environments

Early in vitro studies, dating back to the 1940s, described the efficacy of crotamiton in killing the rabbit ear mite, Psoroptes cuniculi taylorandfrancis.comresearchgate.netresearchgate.net. One study reported that immersion in a 2% crotamiton solution resulted in the death of all mites within 30 minutes taylorandfrancis.comresearchgate.netresearchgate.net.

Efficacy against Demodex Mites In Vitro

In vitro and clinical studies have demonstrated the efficacy of crotamiton against Demodex mites taylorandfrancis.comresearchgate.net. While some studies suggest that 10% crotamiton can reduce Demodex mite counts, the extent of clinical improvement associated with this reduction is not always clear cambridge.orgresearchgate.net. Some research indicates that topical crotamiton can eliminate Demodex folliculorum and lead to resolution of lesions in cases of rosacea-like demodicidosis where oral metronidazole (B1676534) was ineffective medicaljournals.se.

Data from in vitro efficacy studies against mites:

Mite SpeciesCrotamiton ConcentrationOutcome (In Vitro)Reference(s)
Psoroptes cuniculi2%100% mortality in 30 mins taylorandfrancis.comresearchgate.netresearchgate.net
Demodex mites10%Reduction in mite counts cambridge.orgresearchgate.net

Pre-clinical Assessments of Genotoxicity and Sensitization Potential

Pre-clinical assessments include evaluating the potential for a compound to cause genetic damage (genotoxicity) or induce allergic reactions (sensitization). Regarding genotoxicity, studies have focused on identifying and quantifying potential genotoxic impurities that may arise during the synthesis of crotamiton, particularly those derived from toluidine isomers nih.govresearchgate.net. Analytical methods, such as gas chromatography, have been developed and validated to ensure these impurities are below specified limits, addressing the genotoxic alert associated with the aromatic amine group in toluidine derivatives nih.govresearchgate.net.

Concerning sensitization potential, contact dermatitis has been reported as a primary adverse effect following topical administration of crotamiton jodrugs.com. Case reports describe patients developing rash and increased pruritus after applying crotamiton cream, with positive patch tests confirming sensitization to the compound jodrugs.com. Simultaneous contact sensitivity with other compounds like lidocaine (B1675312) and crotamiton has also been reported, with speculation about potential cross-sensitization due to structural similarities jodrugs.com.

Genotoxic Risk Evaluation in Animal Models

Preclinical data suggest that crotamiton does not pose a genotoxic risk. medicines.org.uk Long-term carcinogenicity studies in animals have not been conducted. nih.govrxlist.comsimsrc.edu.inresearchgate.net

Potentially genotoxic impurities can be present in active pharmaceutical ingredients like crotamiton. Research has focused on developing analytical methods, such as gas chromatography, to determine the presence of such impurities, including toluidine isomers and N-ethyl-toluidine isomers, which are related to the synthesis pathway of crotamiton. researchgate.net

Skin Irritation and Sensitization Studies in Animal Models

Studies in animals indicate that crotamiton may cause transient skin irritation. medicines.org.uk A crotamiton-containing cream administered topically to rabbits once daily for 3 months at doses up to 200 mg/kg was tolerated, with transient skin irritation being the only observed sign of toxicity. medicines.org.uk

While some sources mention that crotamiton can cause inflammation of the skin on contact in some persons and may accentuate pre-existing dermatitis conditions, these observations are often related to human exposure or general hazard identification rather than detailed pre-clinical animal study data with specific parameters. scbt.com Animal studies have not indicated a sensitizing potential for crotamiton. medicines.org.uk

Photosensitizing Potential in Pre-clinical Settings

Animal studies have not observed any photosensitizing potential for crotamiton. medicines.org.uk

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar Elucidation

Research on Synthetic Pathways and Methodologies for Crotamiton (B1669626)

The synthesis of N-ethyl-N-(2'-alkylphenyl)-2-butenamides, including crotamiton (where the alkyl is a methyl group at the ortho position), typically utilizes ortho-alkylaniline as a starting material. Several synthetic methods have been reported.

One method involves a two-step reaction starting with the reaction of ortho-toluidine and triethyl orthoformate to yield N-ethyl-N-formyl-ortho-toluidine, followed by reaction with crotonyl chloride. This method, reported in 1991, achieved yields of 83.1% and 85.8% for the two steps, respectively. However, it utilizes a large amount of triethyl orthoformate in the first step, and the N-formyl group needs to be removed in the second step, which lacks atom economy google.com.

Another reported method from 1983 involves the reaction of ortho-toluidine with monobromoethane to first generate N-ethyl-ortho-toluidine, which then reacts with crotonyl chloride. While this method is simpler, the first step uses expensive bromide, and the yields for both steps (63.5% and 69.6%) are lower, leading to higher costs google.com. Improvements to this method have been reported, such as synthesizing 2-methyl-N-ethylaniline from ortho-toluidine and ethanol (B145695) under normal pressure with a catalyst, achieving high conversion efficiency and selectivity (over 95%) google.com. The second step, the reaction with crotonyl chloride, has also seen technological improvements, including a reported method involving direct heating without a solvent google.com.

A more recent synthetic method for trans N-ethyl-N-(2'-alkylphenyl)-2-butenamides involves reacting trans 2-butenoic acid with thionyl chloride in an alkane solvent to form the acid chloride, followed by reaction with N-ethyl-2-alkylaniline in the presence of an alkaline aqueous solution in an alkane solvent at room temperature, and then heating to 60-90°C google.com.

Research has also explored the selective ozonolysis of cis-crotamiton as a novel method for the synthesis of N-ethyl-N-(o-tolyl)formamide. This reaction proceeds via ozone attack on the enolic double bond, cleavage, and aldehyde formation, achieving a yield of 55.7% for N-ethyl-N-(o-tolyl)formamide tandfonline.com.

Rational Design and Synthesis of Crotamiton Derivatives and Analogues

Rational design and synthesis of crotamiton derivatives and analogues have been pursued to identify compounds with improved or different biological activities, such as enhanced anti-aging effects nih.govbiorxiv.orgelifesciences.org. This involves modifying the core structure of crotamiton, which can be viewed as an N-ethyl-o-crotonotoluidide scaffold nih.govbiorxiv.orgelifesciences.org.

Exploration of N-Ethyl-o-Crotonotoluidide Scaffolds

The N-ethyl-o-crotonotoluidide scaffold provides a basis for structural modifications. Studies have focused on altering substituents on the aromatic ring and the alkenyl chain to investigate their impact on activity nih.govbiorxiv.orgelifesciences.org. The synthesis of such derivatives often involves the reaction of substituted N-ethylaniline derivatives with acryloyl chloride derivatives nih.govbiorxiv.orgelifesciences.org.

Development of Advanced Synthetic Routes for Potent Derivatives (e.g., JM03)

Advanced synthetic routes have been developed for the synthesis of potent crotamiton derivatives. For instance, a series of crotamiton derivatives (JM01-JM15) were synthesized to evaluate their anti-aging activity in Caenorhabditis elegans nih.govbiorxiv.orgelifesciences.org. The general synthetic route for these compounds involved treating substituted N-ethylaniline with acryloyl chloride derivatives and potassium carbonate in dichloromethane (B109758) at room temperature, resulting in high yields (90-98%) for many derivatives nih.govbiorxiv.orgelifesciences.org. Further hydrolysis was used to obtain corresponding acid derivatives nih.govbiorxiv.orgelifesciences.org.

One notable derivative, JM03, which features an ortho-fluoro substituent instead of the ortho-methyl group present in crotamiton, was synthesized via this route nih.govbiorxiv.orgelifesciences.org. JM03 demonstrated better lifespan extension activity in C. elegans compared to crotamiton nih.govbiorxiv.orgelifesciences.org.

Comprehensive Structure-Activity Relationship (SAR) Studies

Comprehensive SAR studies have been conducted to understand how structural variations in crotamiton and its analogues affect their biological activity nih.govbiorxiv.orgelifesciences.org. These studies involve systematically modifying different parts of the molecule and assessing the resulting changes in efficacy. QSAR (Quantitative Structure-Activity Relationship) is a computational method used to correlate chemical structures or properties with biological activity slideshare.net.

Impact of Substituent Variations on Biological Activity (e.g., ortho-methyl, fluoro, chloro, bromo)

Variations in substituents on the aromatic ring of the N-ethyl-o-crotonotoluidide scaffold have a significant impact on biological activity. Studies on crotamiton derivatives (JM series) have shown the following:

Ortho-methyl (Crotamiton): The parent compound with a methyl group at the ortho position.

Ortho-fluoro (JM03): Replacing the ortho-methyl group with an ortho-fluoro substituent significantly increased activity in terms of lifespan extension in C. elegans nih.govbiorxiv.orgelifesciences.org.

Ortho-chloro (JM04): Replacing the ortho-methyl with an ortho-chloro group also significantly increased activity elifesciences.org.

Ortho-bromo (JM05): Similarly, replacing the ortho-methyl with an ortho-bromo group significantly increased activity elifesciences.org.

This suggests that larger, more electronegative halogens at the ortho position can enhance the observed activity in this series of compounds.

Influence of Positional Isomerism on Efficacy (e.g., ortho vs. meta vs. para substitution)

The position of substituents on the aromatic ring also plays a crucial role in determining biological activity. SAR studies have investigated the effect of moving the methyl and fluoro substituents to different positions:

Methyl Group: Moving the methyl group from the ortho position (crotamiton) to the meta position (JM01) resulted in a minor improvement in activity. However, moving the methyl group to the para position (JM02) led to better activity compared to both crotamiton and JM01 nih.govbiorxiv.orgelifesciences.org.

Fluoro Group: The movement of the fluoro substituent from the ortho position (JM03) to the para position (JM13) had no significant effect on the observed activity nih.govbiorxiv.orgelifesciences.org.

These findings highlight the importance of both the nature and the position of substituents on the aromatic ring for the biological activity of crotamiton derivatives.

Summary of Substituent Effects on Activity (Based on C. elegans lifespan extension) nih.govbiorxiv.orgelifesciences.org

CompoundAromatic Ring SubstituentPositionActivity vs. Crotamiton
CrotamitonMethylOrthoBaseline
JM01MethylMetaMinor improvement
JM02MethylParaBetter activity
JM03FluoroOrthoSignificantly increased
JM04ChloroOrthoSignificantly increased
JM05BromoOrthoSignificantly increased
JM13FluoroParaNo effect (vs. JM03)
Compound Aromatic Ring Substituent Position Activity vs. Crotamiton
Crotamiton Methyl Ortho Baseline
JM01 Methyl Meta Minor improvement
JM02 Methyl Para Better activity
JM03 Fluoro Ortho Significantly increased
JM04 Chloro Ortho Significantly increased
JM05 Bromo Ortho Significantly increased
JM13 Fluoro Para No effect (vs. JM03)

Further modifications, such as the incorporation of a carboxyl group on the benzene (B151609) ring (JM06, JM07), did not increase activity elifesciences.org. However, introducing a carboxyl group at the terminal of the alkenyl part of crotamiton (JM08) improved activity elifesciences.org. Subsequent modifications based on potent compounds like JM02 and JM03 did not lead to remarkably increased activity elifesciences.org.

Compounds with Carboxyl Substituents elifesciences.org

CompoundSubstituent LocationActivity vs. Crotamiton
JM06Benzene ringNo increase
JM07Benzene ringNo increase
JM08Alkenyl terminalImproved activity
JM14CarboxylDetrimental
JM15EthoxycarbonylDetrimental
Compound Substituent Location Activity vs. Crotamiton
JM06 Benzene ring No increase
JM07 Benzene ring No increase
JM08 Alkenyl terminal Improved activity
JM14 Carboxyl Detrimental
JM15 Ethoxycarbonyl Detrimental

The studies indicate that the introduction of fluorine substituents can potentially enhance biological activity and improve chemical or metabolic stability nih.govbiorxiv.org.

Compound Names and PubChem CIDs

Stereochemical Considerations and Isomeric Activity Profiles (e.g., cis vs. trans isomers)

Crotamiton is a mixture of cis and trans isomers due to the double bond in the butenamide part of its structure. fda.govncats.io The chemical structure of crotamiton contains a carbon-carbon double bond, which can exist in either a cis or a trans configuration. fishersci.comsolubilityofthings.comgoalparacollege.ac.in

Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to separate and determine the percentages of the cis and trans isomers in crotamiton samples. fishersci.com Pharmacopoeias, such as the Pharmacopoeia of the People's Republic of China (PPRC) and the British Pharmacopoeia (BP), specify limits on the maximum percentage of the cis isomer in crotamiton, typically not exceeding 15% of the sum of the cis and trans isomers. fishersci.com Studies using techniques like UV absorption spectroscopy and mass spectrometry have confirmed that the separated compounds are indeed the cis and trans isomers of crotamiton, having the same molecular weight but differing in their spatial arrangement around the double bond. fishersci.com

While the presence of cis and trans isomers in crotamiton is established, detailed research specifically comparing the individual activity profiles of isolated cis-crotamiton versus trans-crotamiton for its known pharmacological effects (antipruritic or scabicidal) is not extensively detailed in the provided search results. The commercially available form and studies often refer to crotamiton as a mixture of these isomers. fda.govncats.iofishersci.comnih.gov

Correlation between Structural Features and Ion Channel Modulation

Crotamiton has been identified as an inhibitor of certain transient receptor potential (TRP) channels. Specifically, it has been reported to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel. caymanchem.comnih.govelifesciences.orgelifesciences.orgguidetopharmacology.orgwikipedia.orgresearchgate.net TRPV4 channels are expressed in the skin and primary sensory neurons and are involved in the sensation of itch. caymanchem.comguidetopharmacology.orgwikipedia.orgresearchgate.net

Studies have demonstrated that crotamiton can block the mouse TRPV4 channel in a calcium-dependent manner. caymanchem.com Whole-cell patch-clamp recordings have shown that crotamiton strongly inhibits TRPV4 channel activity. guidetopharmacology.orgresearchgate.net This inhibitory effect on TRPV4 is considered a mechanism by which crotamiton may exert its general antipruritic action. caymanchem.comguidetopharmacology.orgwikipedia.org

Structure-Based Optimization for Specific Biological Endpoints (e.g., anti-aging)

Recent research has explored structural modifications of crotamiton to optimize its activity for biological endpoints beyond its traditional uses. One notable area of investigation involves the anti-aging activity observed in the model organism Caenorhabditis elegans. nih.govelifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov

Crotamiton itself has shown anti-aging activity in C. elegans. nih.govelifesciences.orgelifesciences.orgresearchgate.netnih.gov Based on this finding, structural optimization studies were conducted to identify derivatives with enhanced anti-aging properties. nih.govelifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.orgresearchgate.net

Studies on the structure-activity relationship of crotamiton derivatives in C. elegans lifespan extension have revealed key structural features influencing activity. For instance, modifying the position of the methyl group on the benzene ring from the ortho-position (as in crotamiton) to the meta-position (in derivative JM01) resulted in a minor improvement in activity, while moving it to the para-position (in derivative JM02) led to better activity. nih.govelifesciences.orgbiorxiv.orgbiorxiv.org Replacing the ortho-methyl group with halogens such as fluorine (JM03), chlorine (JM04), and bromine (JM05) significantly increased the anti-aging activity. nih.govelifesciences.orgbiorxiv.orgbiorxiv.org The incorporation of a carboxyl group on the benzene ring in some derivatives did not enhance the activity. elifesciences.org

One specific derivative, JM03 (where the ortho-methyl group is replaced by a fluorine atom), demonstrated better lifespan extension and stress resistance in C. elegans compared to the parent compound, crotamiton. nih.govelifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.orgresearchgate.net Further investigation into the mechanism of JM03's anti-aging activity in C. elegans indicated that it acts by inhibiting the osmotic avoidance abnormal-9 (OSM-9) channel. nih.govelifesciences.orgresearchgate.netnih.gov OSM-9 is a TRP channel in C. elegans that is homologous to mammalian TRPV4, a known target of crotamiton. nih.govelifesciences.orgelifesciences.orgbiorxiv.orgbiorxiv.org This suggests a link between the structural modifications, ion channel modulation, and the observed anti-aging phenotype.

The structural optimization efforts highlight how targeted chemical modifications of the crotamiton scaffold can lead to compounds with altered or enhanced biological activities, such as lifespan extension mediated through specific ion channels like OSM-9 in C. elegans. nih.govelifesciences.orgresearchgate.netnih.gov

Table: Crotamiton Derivative Activity in C. elegans Lifespan Extension (Illustrative based on search results)

CompoundStructural Modification (relative to Crotamiton)Relative Anti-aging Activity (C. elegans Lifespan Extension)
CrotamitonParent CompoundBaseline Activity
JM01Methyl group moved from ortho to meta positionMinor improvement
JM02Methyl group moved from ortho to para positionBetter activity
JM03Ortho-methyl replaced by ortho-fluoroSignificantly increased activity
JM04Ortho-methyl replaced by ortho-chloroSignificantly increased activity
JM05Ortho-methyl replaced by ortho-bromoSignificantly increased activity
JM06, JM07Carboxyl group incorporated on benzene ringNo increase in activity

Advanced Analytical Methodologies for Crotamiton Research and Characterization

Chromatographic Techniques for Purity, Isomer, and Degradation Product Analysis

Chromatography plays a vital role in separating and quantifying crotamiton (B1669626) from impurities, its isomers, and degradation products. Different chromatographic modes are employed depending on the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the analysis of crotamiton, particularly for determining its purity and the presence of degradation products. Stability-indicating HPLC-DAD (Diode Array Detection) methods have been developed and validated for the determination of crotamiton in the presence of its degradation products. researchgate.netwjpps.com These methods are crucial for assessing the stability of crotamiton under various stress conditions, such as acidic, alkaline, oxidative, photolytic, thermal, and neutral hydrolysis. researchgate.netwjpps.comresearchgate.net Method validation is typically performed according to guidelines from the International Conference on Harmonization (ICH), ensuring accuracy and precision. researchgate.netwjpps.com Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 stationary phases. researchgate.netfishersci.com Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724), sometimes with the addition of buffers or acids to optimize separation. fishersci.comsielc.com

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) for Enhanced Separation

RP-UPLC offers enhanced separation efficiency and speed compared to conventional HPLC due to its smaller particle size columns. RP-UPLC methods have been developed for the simultaneous estimation of crotamiton alongside other compounds, such as hydrocortisone. researchgate.neteurjchem.comresearchgate.net These methods often incorporate principles of green analytical chemistry and Analytical Quality by Design (AQbD) to minimize solvent usage and environmental impact while ensuring method robustness and reliability. researchgate.neteurjchem.comresearchgate.net RP-UPLC methods for crotamiton analysis commonly utilize C18 columns with small particle sizes (e.g., 1.7 µm) and mobile phases containing mixtures of organic solvents like ethanol (B145695) or acetonitrile and aqueous buffers. researchgate.net

Normal-Phase Liquid Chromatography (NP-LC) for Isomer Separation

Crotamiton exists as cis and trans isomers due to the presence of a carbon-carbon double bond in its structure. fishersci.com Normal-phase liquid chromatography (NP-LC) is a suitable technique for the separation and analysis of these isomers. Official pharmacopoeial methods, such as those in the Pharmacopoeia of the People's Republic of China and the British Pharmacopoeia, specify NP-LC methods for crotamiton isomer analysis. fishersci.com These methods typically use underivatized silica (B1680970) columns and mobile phases composed of solvent mixtures like tetrahydrofuran (B95107) and cyclohexane. fishersci.com While RP-HPLC methods for isomer separation have also been reported, they may require more complex mobile phase compositions to achieve satisfactory results. fishersci.comtechnologynetworks.com

Thin-Layer Chromatography (TLC)-Densitometric Methods

Thin-layer chromatography (TLC) coupled with densitometry is another valuable chromatographic technique used for the analysis of crotamiton, particularly in the context of stability studies and the determination of degradation products. researchgate.netwjpps.comrjptonline.org TLC-densitometric methods allow for the separation of crotamiton from its degradation products on a stationary phase, typically silica gel plates, followed by quantitative analysis using a densitometer. researchgate.netresearchgate.net These methods have been developed and validated as stability-indicating methods, capable of separating and quantifying crotamiton in the presence of its degradation products, such as those formed under acidic hydrolysis. researchgate.netwjpps.comresearchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Research

Spectroscopic and spectrometric techniques provide crucial information about the structure of crotamiton and its related compounds, particularly in research settings involving degradation pathways and metabolism.

Mass Spectrometry (MS) for Identification of Degradation Products and Metabolites (in research models)

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of crotamiton, its degradation products, and metabolites in research models. researchgate.netresearchgate.netiwaponline.commdpi.comyoutube.comresearchgate.netspectroscopyeurope.comcurrenta.de When coupled with chromatographic techniques like LC (LC-MS or LC-MS/MS), it allows for the separation of complex mixtures and the subsequent structural characterization of individual components. iwaponline.commdpi.comspectroscopyeurope.comcurrenta.denih.gov MS can provide information about the molecular weight of the parent compound and its fragments, which is essential for determining elemental composition and identifying structural subunits. youtube.comresearchgate.netcurrenta.denih.gov In degradation studies, MS is used to identify the structures of degradation products by analyzing their mass spectra and fragmentation patterns. researchgate.netresearchgate.netiwaponline.comspectroscopyeurope.com For example, mass spectrometry has been used to confirm the degradation pathway of crotamiton under acidic conditions and to identify hydroxylated analogs as degradation intermediates. researchgate.netresearchgate.netiwaponline.com In research models, LC-MS/MS can be used to identify and quantify metabolites of crotamiton. iwaponline.commdpi.com High-resolution MS provides accurate mass measurements, aiding in the determination of elemental formulas for unknown compounds. currenta.de MS/MS experiments provide fragmentation data that can be used to piece together the structure of an analyte. spectroscopyeurope.comcurrenta.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like Crotamiton. 1H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. Analysis of the chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum allows for the confirmation of the proposed structure of Crotamiton researchgate.net. Studies have reported obtaining 1H NMR spectra of intact Crotamiton in solvents such as DMSO researchgate.net. Quantitative NMR (QNMR) has also been explored for the content determination of Crotamiton, offering a complementary method to techniques like HPLC, particularly as it can measure the content of both cis and trans isomers .

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Crotamiton exhibits absorption bands corresponding to its key functional groups, such as the amide carbonyl (C=O) stretch and the C-N stretch. ajchem-a.com. Analysis of the IR spectrum of intact Crotamiton can confirm the presence of these functional groups, supporting the structural assignment researchgate.netnih.gov. IR spectroscopy has also been used in the characterization of Crotamiton degradation products, allowing for the identification of changes in functional groups upon degradation researchgate.net.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for monitoring the degradation of Crotamiton and quantifying it in the presence of its degradation products. These methods are essential for quality control and ensuring the integrity of Crotamiton in pharmaceutical formulations. Forced degradation studies, which involve subjecting the drug to various stress conditions, are integral to this process .

Analysis of Acidic and Alkaline Hydrolysis Products

Crotamiton has been shown to be labile to both acidic and alkaline hydrolysis researchgate.netwjpps.comresearchgate.net. Acidic hydrolysis, particularly under strong conditions (e.g., refluxing with 1N HCl), can lead to significant degradation researchgate.netresearchgate.net. The degradation pathway under acidic conditions has been reported to yield 2-butenoic acid and N-ethyl-2-methylaniline researchgate.netresearchgate.net. Alkaline hydrolysis also contributes to the degradation of Crotamiton researchgate.netresearchgate.net. Stability-indicating methods, such as HPLC-DAD and TLC-densitometry, have been developed and validated to determine Crotamiton in the presence of its acidic and alkaline hydrolysis products researchgate.netwjpps.comresearchgate.net.

Investigation of Oxidative and Photolytic Degradation Pathways

Crotamiton is also susceptible to degradation under oxidative and photolytic conditions researchgate.netwjpps.comresearchgate.net. Oxidative stress, for instance, using hydrogen peroxide, can induce degradation researchgate.netjyoungpharm.org. Photolytic degradation can occur upon exposure to light, such as sunlight researchgate.net. Studies have utilized techniques like HPLC-DAD to monitor the formation of degradation products under these conditions researchgate.net. Investigations into the removal of Crotamiton from water using photocatalysis have also identified degradation intermediates, highlighting the complexity of the photolytic degradation pathways iwaponline.commdpi.comnih.gov.

Assessment of Thermal and Neutral Hydrolytic Stability

Thermal stress and neutral hydrolytic conditions can also lead to the degradation of Crotamiton researchgate.netwjpps.comresearchgate.net. Heating Crotamiton at elevated temperatures can induce thermal degradation researchgate.net. Neutral hydrolysis, while potentially less extensive than acidic or alkaline hydrolysis, can still contribute to degradation, particularly over time or at higher temperatures researchgate.netmdpi.com. Stability studies have been conducted to assess the extent of degradation under these conditions, often employing chromatographic methods to separate and quantify the intact drug and its degradation products researchgate.net.

The following table summarizes the forced degradation conditions and observed degradation:

Stress ConditionExample Reagent/ConditionObserved Degradation
Acidic Hydrolysis0.1 N HCl at room temperatureSignificant degradation researchgate.net
Acidic Hydrolysis1 N HCl reflux for 3 hoursComplete degradation researchgate.netresearchgate.net
Alkaline Hydrolysis0.1 N NaOH at room temperatureDegradation observed researchgate.net
Oxidative Degradation6% H₂O₂ at room temperatureDegradation observed researchgate.net
Photolytic DegradationExposure to sunlight for 24 hoursDegradation observed researchgate.net
Thermal Degradation80 °C for 3 hoursDegradation observed researchgate.net
Neutral HydrolysisDeionized water at 80 °C for 3 hoursDegradation observed researchgate.net

Note: Data compiled from search result researchgate.net.

Integration of Green Analytical Chemistry Principles (e.g., Analytical Quality by Design)

The principles of Green Analytical Chemistry (GAC) aim to minimize the environmental impact of analytical procedures mdpi.com. This involves reducing the use of hazardous solvents and reagents, minimizing waste generation, and optimizing energy consumption. The development of analytical methods for Crotamiton is increasingly incorporating GAC principles, sometimes in conjunction with Analytical Quality by Design (AQbD) researchgate.netresearchgate.netx-mol.netdntb.gov.uaa-z.lu. AQbD is a systematic approach to method development that emphasizes understanding and controlling the factors that affect method performance.

Applying GAC principles to Crotamiton analysis can involve using more environmentally friendly solvents, reducing solvent volumes, or employing techniques that require less sample preparation. For example, studies have explored the use of ethanol and water as mobile phases in chromatographic methods for drug analysis, aligning with green chemistry principles researchgate.net. The integration of AQbD can help ensure that these greener methods are also robust, accurate, and reliable for the intended purpose, such as stability-indicating analysis of Crotamiton researchgate.netdntb.gov.ua. Green assessment tools can be used to evaluate the environmental impact of developed methods researchgate.netdntb.gov.ua.

Historical Trajectories and Evolving Research Paradigms in Crotamiton Studies

Early Academic Investigations into Crotamiton's Biological Actions

Early academic investigations into Crotamiton's biological actions date back to the mid-20th century. Following its commercialization by the Geigy company and use in scabicidal compounds since 1946, initial studies focused on its efficacy against mites, particularly Sarcoptes scabiei, the causative agent of scabies. researchgate.netresearchgate.nettaylorandfrancis.com A historical study in 1946 described the in vitro efficacy of Crotamiton (B1669626) in killing the rabbit ear mite Psoroptes cuniculi, where a 30-minute immersion in 2% Crotamiton resulted in the death of all mites. researchgate.netresearchgate.net The first clinical study evaluating Crotamiton's efficacy in treating scabies was also published in 1946, an uncontrolled open study on 252 individuals that reported high cure rates. researchgate.net Beyond its acaricidal effects, Crotamiton was also recognized for its antipruritic (anti-itching) properties, although the degree and mechanism of this effect were initially less clear and sometimes questioned by clinicians. researchgate.netnih.gov Early research also explored its potential against other mite infestations and head lice. researchgate.netresearchgate.net

Evolution of Mechanistic Understanding: From "Unknown" to Specific Molecular Targets

The understanding of Crotamiton's mechanism of action has evolved significantly over time. Initially, the precise molecular mechanism by which Crotamiton killed mites was not fully understood, often described as "unknown". researchgate.netdrugbank.compatsnap.com It was known to penetrate the skin and disrupt the metabolic processes of the mites, leading to their death. patsnap.com The antipruritic effect was initially attributed to a counter-irritation mechanism, where its evaporation from the skin produced a cooling sensation that diverted attention from the itching. drugbank.comtaylorandfrancis.com

More recent research has begun to identify specific molecular targets. Studies have indicated that Crotamiton can interfere with signals that cause itching at a peripheral level, acting on nerve endings in the skin. patsnap.com Notably, Crotamiton has been identified as an inhibitor of the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. researchgate.netbiorxiv.orgresearchgate.net TRPV4 channels are involved in various physiological processes, including the sensation of itch. nih.gov Research using Caenorhabditis elegans as a model organism has further explored this, showing that Crotamiton and its derivatives can act through homologs of TRPV channels, such as OSM-9. researchgate.netbiorxiv.orgresearchgate.net This represents a significant step in moving from a general or "unknown" mechanism to identifying specific molecular interactions.

The Role of Model Organisms in Expanding Crotamiton's Research Horizon

Model organisms have played a crucial role in expanding the research horizon for Crotamiton, moving beyond initial clinical observations in humans and in vitro studies on target mites. The use of model organisms allows for controlled investigations into biological mechanisms that may be difficult to study directly in humans or the target parasites in isolation.

Psoroptes cuniculi (Rabbit Ear Mite): As mentioned earlier, early in vitro studies utilized this mite to demonstrate Crotamiton's acaricidal efficacy. researchgate.netresearchgate.net

Caenorhabditis elegans (Nematode): More recently, C. elegans has emerged as a valuable model organism in Crotamiton research, particularly in exploring its molecular mechanisms beyond its traditional uses. researchgate.netbiorxiv.orgresearchgate.netelifesciences.org Studies using C. elegans have identified Crotamiton's anti-aging activity and its interaction with TRPV channel homologs like OSM-9, providing insights into potential novel therapeutic applications and the underlying biological pathways. researchgate.netbiorxiv.orgresearchgate.netelifesciences.org This highlights the utility of model organisms in uncovering unexpected biological effects of existing compounds.

Mice: Mouse models have been used to evaluate skin penetration and distribution of Crotamiton formulations, contributing to the understanding of its topical availability and delivery into the skin layers. tandfonline.comresearchgate.net Mice have also been used to study the effects of Crotamiton on scratching behaviors induced by pruritogens like histamine (B1213489) and chloroquine, supporting its antipruritic effects in vivo. nih.gov

The application of diverse model organisms, from mites used in initial efficacy tests to nematodes and rodents employed in mechanistic and pharmacokinetic studies, demonstrates their integral role in advancing the understanding of Crotamiton's biological profile.

Conceptual Shifts: From Traditional Acaricide to Repurposed Therapeutic Agent

The conceptual understanding of Crotamiton has shifted over its research history. Initially, it was primarily regarded and researched as a traditional acaricide and a general antipruritic agent for symptomatic relief, particularly in the context of scabies and other mite infestations. researchgate.netresearchgate.nettaylorandfrancis.comdrugbank.compatsnap.comtaylorandfrancis.comwikipedia.orgguidetomalariapharmacology.orgvaluates.com Its use was largely confined to dermatology for treating conditions like scabies, pruritus, and potentially head lice and Demodex mites. researchgate.netresearchgate.nettaylorandfrancis.com

However, evolving research paradigms, particularly those employing model organisms and investigating molecular targets, have opened up possibilities for repurposing Crotamiton. The discovery of its inhibitory effect on TRPV4 channels and its anti-aging activity in C. elegans suggests potential applications beyond its historical dermatological uses. researchgate.netbiorxiv.orgresearchgate.net While still primarily used as a topical scabicidal and antipruritic agent, the identification of these broader biological effects indicates a potential conceptual shift towards viewing Crotamiton as a compound with a wider range of potential therapeutic applications that warrant further investigation. nih.govbiorxiv.orgresearchgate.net This evolution underscores how basic research and mechanistic studies can reveal new possibilities for established drugs.

Table 1: Research Findings on Crotamiton Efficacy

Study TypeTarget Organism/ConditionKey FindingCitation
In vitroPsoroptes cuniculi (Rabbit Ear Mite)2% Crotamiton killed mites in 30 minutes. researchgate.netresearchgate.net
Clinical (Early)Scabies (Sarcoptes scabiei)High cure rates reported in an uncontrolled study. researchgate.net
In vitro/ClinicalSarcoptes scabiei, Demodex mitesDemonstrated efficacy against these mites. researchgate.netresearchgate.net
ClinicalHead liceSingle application of 10% Crotamiton showed efficacy in one study. researchgate.netresearchgate.net
ClinicalScabies (Comparison)Less effective than permethrin (B1679614) 5% cream at 2 and 4 weeks in some studies. nih.govicm.edu.pl

Table 2: Crotamiton and Related Compounds Mentioned

Compound NamePubChem CID
Crotamiton688020
Permethrin4728
Benzyl (B1604629) benzoate (B1203000)234
Ivermectin6321412
Mometasone furoate5311296
Chloroquine2759
Histamine782
Crotamine16212781
Terpinen-4-ol7461

Table 3: Identified Molecular Targets and Related Pathways

Target/PathwayRoleResearch ContextCitation
Transient Receptor Potential Vanilloid-4 (TRPV4)Involved in itch sensation.Inhibited by Crotamiton. researchgate.netbiorxiv.orgresearchgate.net
OSM-9 (in C. elegans)Homolog of TRPV channels, involved in lifespan and stress resistance.Affected by Crotamiton and its derivatives. researchgate.netbiorxiv.orgresearchgate.net
Acetylcholinesterase (Proposed, Less Supported)Enzyme in nervous system (mites).Proposed as a mechanism in older literature. ontosight.ai
Histamine- and Chloroquine-induced itch pathwaysInvolved in non-scabietic itching.Inhibited by Crotamiton in sensory neurons/mice. nih.gov
Proteostasis (in C. elegans)Cellular protein homeostasis.Affected by Crotamiton derivative JM03 via OSM-9. biorxiv.orgresearchgate.net
SKN-1 signaling (in C. elegans)Involved in stress resistance and lifespan extension.Activated by Crotamiton derivative JM03. biorxiv.orgresearchgate.net

Emerging Research Frontiers and Future Directions for Crotamiton

Comprehensive Elucidation of Remaining Mechanistic Ambiguities

Despite its long history of use, the complete mechanism of action of crotamiton (B1669626) is not fully understood. Current research is focused on resolving these ambiguities, particularly concerning its effects on mites and its interactions with specific ion channels.

Precise Molecular Basis of Acaricidal Efficacy

Crotamiton is known to be effective against mites, including Sarcoptes scabiei. patsnap.comresearchgate.net While it is believed to affect the motor system of mites, leading to irreversible cessation of spontaneous movements, the exact molecular targets and pathways involved remain under investigation. medicines.org.ukmims.com Research suggests that crotamiton's ability to penetrate the mite's exoskeleton may play a role in its acaricidal activity. patsnap.com Further studies are needed to identify the specific proteins or biological processes in mites that are disrupted by crotamiton, which could inform the development of new strategies for combating acaricide resistance. researchgate.netmdpi.com

Downstream Signaling Pathways of C. elegans OSM-9/OCR-2 Activation

Research using the model organism Caenorhabditis elegans has identified that crotamiton can affect the lifespan and stress resistance of these nematodes by inhibiting the osmotic avoidance abnormal-9 (OSM-9) channel. nih.govelifesciences.orgbiorxiv.orgresearchgate.netbiorxiv.org OSM-9 and Osm-9/capsaicin (B1668287) receptor related-2 (OCR-2) are transient receptor potential (TRP) channels that form heterotetrameric channels involved in transducing sensory signals. nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net Crotamiton is also known to inhibit the human TRPV4 channel, which is homologous to C. elegans OSM-9 and OCR-2 channels. nih.govelifesciences.orgbiorxiv.orgnih.govresearchgate.netherts.ac.ukresearchgate.net While the interaction with OSM-9 has been linked to anti-aging and stress resistance in C. elegans, the precise downstream signaling pathways activated or modulated following the inhibition of OSM-9 or OCR-2 by crotamiton or its derivatives require further extensive research. nih.govelifesciences.orgbiorxiv.orgresearchgate.net Understanding these pathways could reveal novel therapeutic targets or provide insights into the broader biological effects of crotamiton.

Exploration of Novel Therapeutic Applications beyond Traditional Uses

The emerging understanding of crotamiton's molecular interactions, particularly with TRP channels, is opening avenues for exploring its potential in therapeutic areas beyond its traditional use as an acaricide and antipruritic.

Anti-aging and Longevity Research Avenues

Recent studies in C. elegans have indicated that crotamiton exhibits anti-aging activity and can extend the lifespan of these nematodes. nih.govelifesciences.orgbiorxiv.orgresearchgate.netbiorxiv.org This effect appears to be mediated, at least in part, through the inhibition of the OSM-9 channel. nih.govelifesciences.orgbiorxiv.orgresearchgate.netbiorxiv.org Furthermore, a crotamiton derivative, JM03, has shown even better activity in terms of lifespan extension and stress resistance in C. elegans. nih.govelifesciences.orgbiorxiv.orgresearchgate.net These findings suggest potential research avenues for investigating the role of crotamiton and its analogues in modulating aging pathways, although significant research is needed to determine if these effects are translatable to mammals. nih.govlidsen.com

Data Table 1: Effect of Crotamiton and JM03 on C. elegans Lifespan

CompoundEffect on Lifespan in C. elegansReference
CrotamitonIncreased lifespan nih.govelifesciences.orgbiorxiv.orgresearchgate.netbiorxiv.org
JM03Better lifespan extension than crotamiton nih.govelifesciences.orgbiorxiv.orgresearchgate.net

Modulatory Roles in Other Dermatological Conditions (based on mechanistic insights)

Crotamiton's known antipruritic effect is believed to be linked to its ability to inhibit certain neural pathways responsible for itching and its potential interaction with TRP channels expressed in the skin and peripheral nervous system. patsnap.comnih.govresearchgate.netherts.ac.ukresearchgate.netmdpi.com Given that TRP channels are involved in a wide range of physiological processes in the skin, including inflammation and sensory transduction, there is potential to explore crotamiton's modulatory roles in other dermatological conditions where TRP channel dysfunction or neuronal hypersensitivity are implicated. researchgate.netscispace.comnih.gov For example, its interaction with TRPV4, which is expressed in the skin, could be relevant in conditions involving barrier function, osmosensation, and mechanosensation. nih.govresearchgate.netherts.ac.ukresearchgate.net Further research is needed to investigate these potential applications based on the growing understanding of its molecular targets. Crotamiton has also shown some acaricidal action against Demodex folliculorum mites in pilot studies, suggesting potential in treating conditions associated with these mites. taylorandfrancis.com

Rational Design and Development of Next-Generation Crotamiton Analogues

The ongoing research into the precise mechanisms of action and novel potential applications of crotamiton provides a foundation for the rational design and development of next-generation analogues. By understanding the structural features of crotamiton that are critical for its activity at specific targets like TRP channels or in modulating longevity pathways, researchers can design modified compounds with potentially improved efficacy, reduced off-target effects, or novel therapeutic profiles. nih.govelifesciences.orgbiorxiv.orgresearchgate.netajchem-a.comresearchgate.net The development of derivatives like JM03, which showed enhanced anti-aging and stress resistance properties in C. elegans, exemplifies this approach. nih.govelifesciences.orgbiorxiv.orgresearchgate.net Future work in this area will likely involve structure-activity relationship studies and computational modeling to guide the synthesis of novel compounds with tailored pharmacological properties for specific indications. ajchem-a.comresearchgate.netthesai.orgnu.edu

Targeted Synthesis for Specific Ion Channel Selectivity

Recent research has highlighted Crotamiton's interaction with transient receptor potential (TRP) channels, particularly TRPV4, which is expressed in the skin and primary sensory neurons and is involved in the sensation of itch. guidetopharmacology.orgwikipedia.orgdrugbank.comnih.govcaymanchem.com Studies have shown that Crotamiton can inhibit TRPV4 channels. guidetopharmacology.orgnih.govcaymanchem.comresearchgate.net Furthermore, investigations into the anti-pruritic effects of Crotamiton on non-scabietic itching have suggested it may also influence pathways involving histamine (B1213489) receptor 1 (H1R) and TRPV1, as well as Mas-related G-protein-coupled receptor A3 (MRGPRA3) and TRPA1, although it may not directly inhibit TRPV1 or TRPA1 channels. nih.govresearchgate.net

This growing understanding of Crotamiton's interaction with specific ion channels, such as TRPV4, provides a basis for targeted synthesis efforts. The goal is to design and synthesize novel derivatives of Crotamiton with enhanced selectivity for particular ion channels or related pathways. By modifying the chemical structure of Crotamiton, researchers aim to create compounds with more potent or specific effects on the channels involved in pruritus or other conditions where these channels play a role. For example, structural optimization based on Crotamiton has already led to the identification of derivatives with improved activity in Caenorhabditis elegans, suggesting the potential for designing compounds with altered biological properties. nih.govbiorxiv.orgelifesciences.org This targeted approach could lead to new therapeutic agents with potentially improved efficacy and reduced off-target effects compared to the parent compound. The design of selective ion channels from scratch is an active area of research, and principles learned from such studies could potentially inform the design of Crotamiton derivatives with tailored ion channel interactions. nih.govbakerlab.org

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling are becoming increasingly integral to drug discovery and design, offering tools to simulate chemical events and predict molecular properties and interactions. researchgate.netfrontiersin.org These techniques can be applied to Crotamiton research to gain deeper insights into its interactions with target proteins, such as ion channels.

Molecular docking studies can predict how Crotamiton and its derivatives bind to the active sites of target receptors, providing information on binding affinity and interaction types, such as hydrogen bonds. ajchem-a.com This computational approach can help rationalize experimental findings regarding ion channel modulation and guide the design of new compounds with potentially improved binding characteristics. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of Crotamiton-target complexes, offering a more complete picture of their interaction. frontiersin.orgresearchgate.net

Computational methods are also valuable in the lead generation and optimization phases of drug discovery. researchgate.net By using techniques like virtual screening and quantitative structure-activity relationships (QSAR), researchers can computationally evaluate large libraries of Crotamiton analogs to identify promising candidates with desired properties before experimental synthesis. frontiersin.org This can significantly accelerate the drug discovery process and reduce associated costs. researchgate.netfrontiersin.org The integration of computational tools with experimental data is crucial for rational drug design, facilitating the identification of promising drug candidates.

Advanced Pre-clinical Model Development for Deeper Mechanistic Insights

Understanding the complex mechanisms of Crotamiton's action requires sophisticated pre-clinical models that can better replicate the physiological environment and cellular interactions occurring in vivo. Traditional 2D cell cultures often lack the complexity needed to fully elucidate these mechanisms. thno.org

Development of More Complex In Vitro Tissue Models

The development of more complex in vitro tissue models, such as 3D cell cultures and co-culture systems, offers a more physiologically relevant platform for studying Crotamiton. These models can incorporate multiple cell types found in the skin and sensory neurons, mimicking the cellular environment where Crotamiton exerts its effects. For instance, co-cultures of neurons and skin cells could provide a better understanding of how Crotamiton modulates neuronal activity and pruritus signaling in a tissue-like context. While the search results did not provide specific examples of complex in vitro tissue models being used for Crotamiton research, the general trend in pre-clinical research is towards more complex models to improve the translatability of findings. nih.gov These models can help to investigate not only the direct effects of Crotamiton on target cells but also its influence on cell-cell interactions and signaling pathways within a more realistic tissue architecture.

Use of Organ-on-a-Chip Technologies for Efficacy and Mechanism Studies

Organ-on-a-chip (OOC) technology represents a significant advancement in in vitro modeling, creating microfluidic devices that simulate the structural and functional properties of human organs. nih.govmdpi.comfrontiersin.orgnih.gov These chips contain continuously perfused chambers populated by living cells arranged to replicate physiological processes. mdpi.com OOC technology allows for the replication of key organ functions and enables high-resolution, real-time imaging and analysis of cellular activities in a functional tissue context. mdpi.com

Applying organ-on-a-chip technology to Crotamiton research could provide unprecedented insights into its efficacy and mechanisms. A "skin-on-a-chip" or "sensory neuron-on-a-chip" model, or even a system combining both, could more accurately mimic the in vivo environment where Crotamiton acts. nih.gov This would allow researchers to study drug penetration, distribution, and interaction with target cells and ion channels in a dynamic and physiologically relevant setting. nih.gov OOC models can also incorporate mechanical signals and fluid flow, which are important aspects of the in vivo environment. nih.gov While specific studies on Crotamiton using OOC were not found in the search results, the technology is increasingly being used for drug testing, disease modeling, and personalized medicine, highlighting its potential for future Crotamiton research. thno.orgfrontiersin.orgnih.gov These models could help to validate findings from simpler in vitro models and provide more predictive data before moving to in vivo studies.

Integration of Omics Technologies in Crotamiton Research

Omics technologies, such as proteomics and metabolomics, offer powerful tools for comprehensive molecular analysis of biological systems. Integrating these technologies into Crotamiton research can provide a global view of its effects on cellular processes and help identify novel targets and pathways. nih.govmdpi.com

Transcriptomics for Gene Expression Modulation Studies

Transcriptomic analysis, particularly using techniques like RNA sequencing (RNA-seq), offers a powerful approach to comprehensively study the effects of compounds on global gene expression patterns. This method allows for the identification of genes that are differentially expressed in response to treatment, providing insights into the molecular mechanisms and pathways affected. Emerging research frontiers for Crotamiton include leveraging such transcriptomic approaches to delineate its full spectrum of biological activities beyond its established uses.

While direct transcriptomic studies on Crotamiton in human systems are an area for future exploration, research on a Crotamiton derivative, JM03, in the model organism Caenorhabditis elegans has provided initial insights into the potential for gene expression modulation. This study utilized RNA-sequencing to investigate the molecular mechanisms underlying the observed lifespan extension and improved stress resistance induced by JM03 in C. elegans. nih.govelifesciences.orgbiorxiv.orgresearchgate.net

Detailed research findings from this study indicated that treatment with JM03 led to significant changes in the gene expression profile of C. elegans. Specifically, RNA-seq results demonstrated an upregulation of genes associated with the proteostasis network in wild-type worms treated with JM03. nih.govresearchgate.net This suggests that the compound may enhance cellular protein homeostasis mechanisms. Furthermore, the study revealed that JM03 treatment activated the SKN-1 signaling pathway, a key regulator of stress response and longevity in C. elegans. nih.govresearchgate.net Transcriptional analysis, supported by qPCR data, showed increased expression levels of skn-1 itself and several of its downstream target genes, including gst-4, gst-6, gst-7, gcs-1, prdx-3, and mtl-1. nih.govresearchgate.net The effects on proteostasis-related genes and SKN-1 signaling were found to be dependent on the presence of the osmotic avoidance abnormal-9 (OSM-9) protein, a transient receptor potential (TRP) channel, indicating that JM03 likely exerts its effects on gene expression through interaction with this pathway. nih.govelifesciences.orgbiorxiv.orgresearchgate.net

These findings highlight the potential of Crotamiton-related compounds to modulate gene expression related to fundamental cellular processes such as proteostasis and stress response. Transcriptomic studies provide a global view of these changes, identifying specific genes and pathways that are responsive to the compound.

The following table summarizes key gene categories and pathways found to be modulated by the Crotamiton derivative JM03 in C. elegans through transcriptomic analysis:

Gene Category/PathwayObserved Effect in JM03-Treated C. elegansRelevant Genes Mentioned
Proteostasis NetworkUpregulationGenes associated with protein degradation, synthesis, folding
SKN-1 Signaling PathwayActivation (Upregulation of SKN-1 and targets)skn-1, gst-4, gst-6, gst-7, gcs-1, prdx-3, mtl-1

Future transcriptomic research could explore the effects of Crotamiton itself in various model systems, including mammalian cells and tissues, to determine if similar gene expression changes related to proteostasis, stress response, or other pathways are observed. Such studies could help elucidate novel mechanisms of action and potential therapeutic applications beyond its current uses.

Conclusion of Academic Research on Crotamiton

Synthesis of Key Academic Findings

Crotamiton (B1669626), chemically known as N-ethyl-N-(2-methylphenyl)but-2-enamide, is typically a mixture of cis and trans isomers, with the trans configuration being the pharmaceutically relevant form ontosight.aigoogle.comwikidata.org. Its synthesis generally involves the reaction of N-ethyl-2-methylaniline with 2-butenoyl chloride google.com. Academic investigations into synthesis methods have aimed to optimize the yield and purity of the trans isomer, with one method describing the synthesis of high-purity trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamides google.com. Another study explored the selective ozonolysis of cis-crotamiton as a method for synthesizing a novel compound, N-ethyl-N-(o-tolyl)formamide tandfonline.com.

Research into the biological mechanisms of Crotamiton has moved beyond its known effects as a scabicidal and antipruritic agent. While the exact mechanism for killing scabies mites is not fully elucidated, it is believed to disrupt their metabolic processes patsnap.compatsnap.com. Academic studies have focused on its antipruritic action, suggesting it may involve the inhibition of the transient receptor potential vanilloid 4 (TRPV4) channel, which is present in skin and sensory neurons guidetopharmacology.orgcaymanchem.com. Crotamiton has been shown to block mouse TRPV4 channels expressed in HEK293 cells in a calcium-dependent manner, with reported IC50 values caymanchem.com. Furthermore, studies in mice have demonstrated that topical application of Crotamiton can inhibit scratching behavior induced by various pruritogens, including histamine (B1213489), serotonin, and a PAR2 agonist caymanchem.com. Research using in vitro calcium assays in HEK293T cells and primary cultured dorsal root ganglion (DRG) neurons has indicated that Crotamiton can inhibit both histamine- and chloroquine-induced calcium influx, suggesting its activity on both histamine-dependent and independent itch pathways researchgate.net.

Beyond its traditional uses, academic research has identified potential novel activities. A significant finding is the observation of anti-aging activity of Crotamiton in Caenorhabditis elegans (C. elegans). elifesciences.orgnih.govbiorxiv.org. Screening of marketed drugs in C. elegans identified Crotamiton as a compound that could extend lifespan elifesciences.orgnih.govbiorxiv.org. Further studies with a Crotamiton derivative, JM03, showed even better lifespan extension and improved resistance to oxidative and hypertonic stress in C. elegans elifesciences.orgnih.govbiorxiv.org. This effect was found to be mediated through the inhibition of the osmotic avoidance abnormal-9 (OSM-9) channel, a homolog of human TRPV4 elifesciences.orgnih.govbiorxiv.org. The research suggests that inhibition of OSM-9 by JM03 reduces protein aggregation and activates SKN-1 signaling, contributing to proteostasis, stress resistance, and lifespan extension in the nematode model nih.govbiorxiv.org.

Academic research has also explored the antibacterial and antifungal properties of Crotamiton and its derivatives. Studies have investigated the activity of synthesized pyrimidine (B1678525) derivatives of acetomido chalcone (B49325) of Crotamiton against Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans ajchem-a.com.

Data from academic studies on the inhibition of TRPV4 channels by Crotamiton are summarized in the table below:

TargetSpeciesCell Line/SystemAssay TypeConditionIC50 (µM)Reference
TRPV4 ChannelMouseHEK293 cells (expressed)Whole-cell patch-clamp0 mM Calcium223.5 caymanchem.com
TRPV4 ChannelMouseHEK293 cells (expressed)Whole-cell patch-clamp2 mM Calcium15.5 caymanchem.com

Recapitulation of Crotamiton's Significance in Chemical Biology

Crotamiton's significance in chemical biology stems from its multifaceted biological activities and its utility as a chemical scaffold for developing new probes and potential therapeutic agents. Its established antiparasitic and antipruritic actions, coupled with ongoing research into its molecular targets like TRPV4, highlight its role in studying sensory transduction and the mechanisms of itching guidetopharmacology.orgcaymanchem.com. The discovery of its anti-aging properties and the investigation of its effects on proteostasis and stress resistance pathways in model organisms like C. elegans underscore its potential relevance in the study of aging and age-related diseases elifesciences.orgnih.govbiorxiv.org. Furthermore, the exploration of Crotamiton derivatives with enhanced activities demonstrates its value as a starting point for structure-activity relationship studies and the design of novel compounds with tailored biological profiles elifesciences.orgnih.govbiorxiv.orgajchem-a.com. Its reported antibacterial and antifungal properties also contribute to its significance, suggesting potential for broader applications in infectious disease research ajchem-a.comresearchgate.net.

Outlook on Future Research Directions and Potential Scientific Impact

Future research directions for Crotamiton in chemical biology are promising and diverse. Further detailed studies are needed to fully elucidate the precise molecular mechanisms underlying its scabicidal action and its effects on various itch pathways patsnap.compatsnap.comresearchgate.net. Investigating the interaction of Crotamiton and its derivatives with ion channels, particularly TRPV subfamily members, could provide deeper insights into sensory biology and potentially lead to the development of novel analgesics or antipruritics guidetopharmacology.orgcaymanchem.com.

The discovery of Crotamiton's anti-aging effects in C. elegans opens up a significant avenue for future research. Exploring the conservation of these anti-aging pathways in higher organisms and identifying the specific targets and downstream effectors involved could have a substantial scientific impact on geroscience and the development of interventions for age-related conditions elifesciences.orgnih.govbiorxiv.org. Structural optimization of Crotamiton, as demonstrated by the development of derivative JM03, is likely to continue to identify compounds with improved potency and selectivity for specific biological targets elifesciences.orgnih.govbiorxiv.org.

Further research into the antibacterial and antifungal properties of Crotamiton and its derivatives could lead to the identification of new antimicrobial agents, particularly in the face of increasing drug resistance ajchem-a.comresearchgate.net. Studies assessing the efficacy of Crotamiton against resistant strains of Sarcoptes scabiei and other pathogens are also warranted researchgate.netoup.com.

The potential scientific impact of future Crotamiton research is considerable. By shedding light on its diverse mechanisms of action, researchers can contribute to a better understanding of fundamental biological processes, including sensory perception, aging, and host-pathogen interactions. The development of novel Crotamiton-based compounds could lead to new tools for chemical biology research and potentially new therapeutic strategies for a range of conditions, from dermatological disorders to age-related diseases and infections.

Q & A

Q. What experimental design considerations are critical for assessing Crotamiton's efficacy in preclinical models of pruritus?

To evaluate Crotamiton's antipruritic efficacy, researchers should prioritize:

  • Randomization and blinding : Implement double-blind protocols to minimize observer bias, with treatment groups assigned via block randomization .
  • Dose standardization : Use pharmacokinetic data to establish biologically relevant concentrations, ensuring consistency across trials .
  • Control groups : Include vehicle controls and active comparators (e.g., topical corticosteroids) to isolate Crotamiton-specific effects .
  • Endpoint selection : Combine behavioral metrics (scratching frequency) with molecular biomarkers (e.g., histamine receptor expression) for multimodal validation .
    Sample size should be determined through power analysis (minimum n=10 per group) to detect clinically meaningful effect sizes. Document environmental conditions (e.g., humidity, light cycles) to ensure reproducibility .

Q. How can researchers ensure reproducibility in studies investigating Crotamiton's mechanism of action against Sarcoptes scabiei?

Reproducibility requires:

  • Detailed protocols : Specify mite cultivation conditions (temperature, host species), drug exposure durations, and motility assessment criteria (e.g., video tracking vs. manual counts) .
  • Independent replication : Collaborate with external labs to validate findings using shared protocols and standardized mite strains .
  • Negative controls : Include solvent-only treatments and untreated cohorts to rule out environmental confounding .

Q. What are the key parameters for validating Crotamiton's safety profile in repeated-dose toxicity studies?

Critical parameters include:

  • Dose escalation : Test 3–5 dose levels spanning therapeutic to supratherapeutic ranges.
  • Temporal sampling : Collect blood/tissue samples at multiple timepoints (e.g., 24h, 7d, 28d post-treatment) to assess cumulative effects .
  • Organ-specific biomarkers : Monitor liver (ALT, AST), kidney (creatinine), and dermal (histopathology) endpoints .
    Statistical analysis should employ ANOVA with post-hoc corrections for multiple comparisons .

Advanced Research Questions

Q. How should conflicting data on Crotamiton's anti-inflammatory effects across experimental models be systematically evaluated?

Resolve contradictions through:

Methodological audit : Compare assay conditions (e.g., cell types, inflammatory inducers like LPS vs. TNF-α) across studies .

Meta-analysis : Aggregate dose-response data from ≥10 studies to calculate pooled effect sizes, using random-effects models to account for heterogeneity .

Mechanistic stratification : Subgroup analyses based on Crotamiton's putative targets (e.g., TRPV1 inhibition vs. histamine antagonism) .
Example of data synthesis:

StudyModelInflammatory MarkerEffect Size (95% CI)
AMouse dermatitisIL-6-1.2 (-1.8, -0.6)
BHuman keratinocytesNF-κB-0.8 (-1.5, -0.1)

Heterogeneity should be quantified via statistics, with sensitivity analyses excluding outliers .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Crotamiton efficacy studies with limited sample sizes?

For small datasets (n < 15):

  • Non-parametric tests : Use Wilcoxon signed-rank tests for paired designs or Kruskal-Wallis for multi-group comparisons .
  • Bayesian modeling : Estimate EC50 values with weakly informative priors to mitigate overfitting .
  • Bootstrap resampling : Generate 95% confidence intervals for effect sizes through 1,000+ iterations .

Q. How can multi-omics data (transcriptomic/proteomic) be integrated to elucidate Crotamiton's molecular targets in parasitic mites?

Employ:

  • Pathway enrichment analysis : Identify overrepresented gene ontology terms in differentially expressed genes/proteins using tools like DAVID or Metascape .
  • Network pharmacology : Construct protein-protein interaction networks to pinpoint hub nodes (e.g., mite neuropeptides) perturbed by Crotamiton .
  • Experimental validation : Confirm targets via RNA interference (RNAi) knockdown followed by motility assays .

Q. What strategies mitigate bias in retrospective analyses of Crotamiton's clinical efficacy across diverse demographic groups?

  • Propensity score matching : Balance covariates (age, comorbidities) between treatment and control groups .
  • Sensitivity analyses : Test robustness of findings to unmeasured confounding using E-values .
  • Subgroup reporting : Disaggregate results by sex, ethnicity, and disease severity to identify equity gaps .

Methodological Guidelines

  • Data transparency : Share raw datasets (e.g., motility metrics, cytokine levels) in structured formats (CSV, JSON) via repositories like Figshare or Zenodo .
  • Protocol registration : Preregister experimental designs on platforms like Open Science Framework to reduce reporting bias .
  • Ethical compliance : Obtain ethical approval for vertebrate studies (IACUC) and human tissue use (IRB) .

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